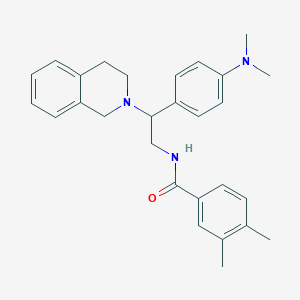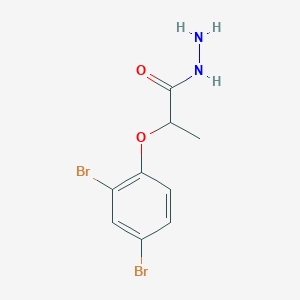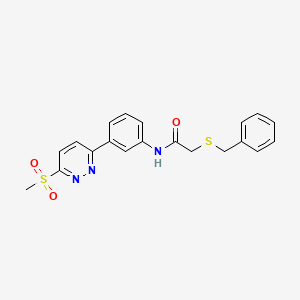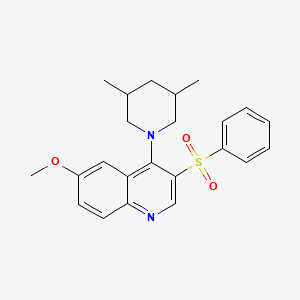
4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline, also known as DMXAA, is a small molecule that has been studied for its anti-tumor and anti-angiogenic properties. DMXAA was first synthesized in 1998 by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of many scientific studies and has shown promising results in preclinical trials.
Aplicaciones Científicas De Investigación
Antitumor Activity
Quinoline derivatives, including structures related to 4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline, have been extensively studied for their antitumor properties. The research by Yamato et al. (1989) and Yamato et al. (1990) highlighted the potential of these compounds in DNA intercalation, cytotoxicity, and the ability to induce topoisomerase II-dependent DNA cleavage, which are vital mechanisms in cancer therapy. These studies also found a positive correlation between the ability to induce topoisomerase II-dependent DNA cleavage and in vivo antitumor activity, underscoring the significance of these compounds in cancer research (Yamato et al., 1989)(Yamato et al., 1990).
Corrosion Inhibition
Quinoline derivatives are also notable for their application in corrosion inhibition. Singh et al. (2016) and Erdoğan et al. (2017) explored the use of quinoline derivatives as corrosion inhibitors for mild steel in acidic mediums. Their research demonstrated that these compounds could effectively inhibit corrosion, which is crucial for extending the lifespan of metal structures and components in industrial applications (Singh et al., 2016)(Erdoğan et al., 2017).
HIV Transcription Modulation
In the context of virology, quinoline-based compounds have been studied for their potential to modulate HIV transcription. Bedoya et al. (2010) investigated 18 quinoline-based compounds for their antiviral properties against HIV. Their research indicated that these compounds could inhibit HIV transcription, primarily by targeting nuclear factor-kappaB (NF-kappaB) and specificity protein-1 (SP1), which are significant for the virus's replication and progression (Bedoya et al., 2010).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-16-11-17(2)15-25(14-16)23-20-12-18(28-3)9-10-21(20)24-13-22(23)29(26,27)19-7-5-4-6-8-19/h4-10,12-13,16-17H,11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAMSEBJRSWLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

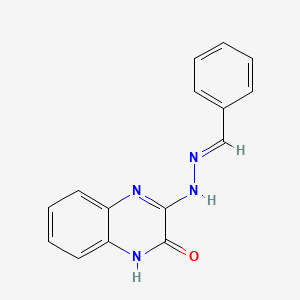
![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995610.png)
![2-(4-Ethoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2995611.png)
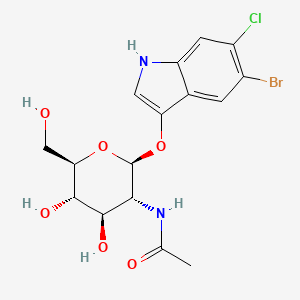

![5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2995617.png)
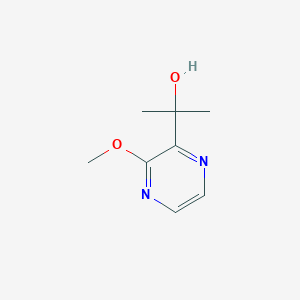
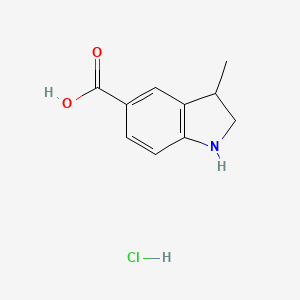
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)
